molecular formula C7H13FN2O B1476416 2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2092486-48-9

2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1476416
CAS No.: 2092486-48-9
M. Wt: 160.19 g/mol
InChI Key: VRTIJGLNMNDNCH-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a fluoromethyl group and functionalized with a 2-aminoethanone chain. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for extensive exploration of pharmacophore space and contributes favorably to a molecule's solubility and stereochemical complexity . The incorporation of a fluoromethyl group is a common strategy in drug design; the fluorine atom can significantly alter a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable tool for optimizing the pharmacokinetic profile of research molecules . Compounds with structural similarities, such as those featuring an amino-ketone moiety linked to a substituted pyrrolidine, are frequently investigated in neuroscience research. They are explored as potential ligands for G-protein-coupled receptors (GPCRs), including the 5-HT6 and D3 receptors, which are relevant targets for the study of neurodegenerative and psychiatric disorders . The specific stereochemistry of the pyrrolidine substituents can be critical for high-affinity binding to these enantioselective biological targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-1-[3-(fluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c8-3-6-1-2-10(5-6)7(11)4-9/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIJGLNMNDNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2092486-48-9, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluoromethyl substituent and an amino group attached to an ethanone moiety. Its unique structure allows for various interactions within biological systems, making it a candidate for research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The fluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake. This characteristic is crucial for compounds intended to modulate biological pathways or act as therapeutic agents.

1. Enzyme Inhibition

Research indicates that similar compounds with fluorinated groups exhibit inhibitory effects on various enzymes, particularly monoamine oxidase (MAO). For instance, modifications in the structure of related azacyclic amides have shown strong MAO-B inhibitory activity, suggesting that this compound may also possess similar properties. In one study, compounds with fluorine substituents demonstrated IC50 values ranging from 21 nM to 35 nM against MAO-B, indicating potent enzyme inhibition capabilities .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. Compounds containing nitrogen heterocycles, including pyrrolidine derivatives, have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, positioning them as promising candidates for further investigation in antibiotic development .

Case Study 1: MAO-B Inhibition

In a comparative study of azacyclic amides, a derivative similar to this compound was evaluated for its MAO-B inhibitory activity. The results indicated that the presence of a fluorinated group significantly enhanced the inhibitory effect compared to non-fluorinated analogs, suggesting that this compound could be developed as a selective MAO-B inhibitor .

Case Study 2: Antimicrobial Testing

A series of pyrrolidine derivatives were tested for their antimicrobial efficacy against common bacterial strains. Among these, compounds with fluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in improving antibacterial potency .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructurePotential MAO-B inhibitorTBD
Related Azacyclic AmideSimilar structureStrong MAO-B inhibition21 - 35
Pyrrolidine DerivativeContains nitrogen heterocyclesAntibacterial activityMIC: 3.12 - 12.5

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and 2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone share a pyrrolidine backbone, but the latter features a bulkier isopropyl-methyl-amino group instead of fluoromethyl. 2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride replaces pyrrolidine with a pyridine ring, introducing aromaticity and a trifluoromethyl group. The hydrochloride salt likely improves aqueous solubility compared to the free base form of the target compound .

Substituent Effects :

  • Fluorine-containing groups (fluoromethyl in the target vs. trifluoromethyl in the pyridine analog) enhance electronegativity and metabolic stability. However, the trifluoromethyl group may increase lipophilicity (logP) .
  • Methoxy and bromo substituents in bk-2C-B and compound 247 alter electronic properties, favoring interactions with aromatic binding pockets in enzymes or receptors, unlike the aliphatic pyrrolidine in the target .

Preparation Methods

Synthesis of the Pyrrolidine Core with Fluoromethyl Substitution

Selective fluoromethylation at the 3-position of pyrrolidine can be achieved via:

The literature suggests that mild reaction conditions favor retention of the pyrrolidine ring integrity while introducing the fluoromethyl group.

Formation of the Amino Ethanone Moiety

The amino ethanone fragment (2-aminoacetyl) is commonly introduced by:

  • Acylation of the pyrrolidine nitrogen with a suitable 2-aminoacetyl chloride or anhydride.
  • Alternatively, nucleophilic addition of pyrrolidine to glyoxylic acid derivatives followed by reduction or amination steps.

Reduction of carbonyl groups or substitution reactions on intermediates like 2-amino-1-(pyrrolidin-1-yl)ethan-1-one are well-documented to yield the target compound or its analogues.

One-Pot and Multi-Step Synthetic Routes

Research indicates that one-pot cyclocondensation reactions and sequential functional group transformations can be employed to streamline synthesis:

  • Cyclocondensation of appropriate enone derivatives with amines under reflux or microwave-assisted conditions can form the core structure rapidly.
  • Use of base-mediated substitution reactions (e.g., potassium carbonate in DMF) facilitates the introduction of sulfur or fluorine-containing groups on heterocyclic rings, which can be adapted for fluoromethylation on pyrrolidine rings.

Representative Synthetic Procedure (Adapted from Related Pyrrolidine Chemistry)

Step Reagents & Conditions Description Yield (%)
1 Starting pyrrolidine derivative + fluorinating agent (e.g., Selectfluor), mild solvent, ambient temperature Selective fluoromethylation at 3-position 60-75
2 Fluoromethylpyrrolidine + 2-aminoacetyl chloride, base (triethylamine), solvent (ethanol), reflux Acylation of pyrrolidine nitrogen to introduce ethanone moiety 70-85
3 Purification by recrystallization from ethanol Isolation of pure this compound -

Note: Yields are approximate and based on analogous pyrrolidine acylation reactions.

Analytical and Mechanistic Insights

Summary Table of Preparation Methods and Key Parameters

Preparation Method Key Reagents Conditions Advantages Challenges
Direct fluoromethylation of pyrrolidine Fluorinating agents (Selectfluor, NFSI) Mild temperature, polar solvents Selective fluorination, good functional group tolerance Control of regioselectivity
Acylation with 2-aminoacetyl chloride 2-aminoacetyl chloride, base (TEA) Reflux in ethanol High yield, straightforward Requires pure fluoromethylpyrrolidine precursor
One-pot cyclocondensation Enone derivatives, amines Reflux or microwave irradiation Rapid synthesis, atom economy Optimization needed for fluorinated substrates
Base-mediated substitution Potassium carbonate, DMF Elevated temperature (85-100 °C) Efficient substitution, scalable Side reactions possible

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one in academic settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromo- or chloro-ethanone intermediates (e.g., 2-bromo-1-(substituted pyrrolidin-1-yl)ethan-1-one) are reacted with fluoromethyl-containing pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Purification is achieved via column chromatography or recrystallization, with structural confirmation by ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95%). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms molecular weight. ¹H NMR in DMSO-d₆ or CDCl₃ identifies key protons (e.g., NH₂ at δ 6.5–7.0 ppm, fluoromethyl at δ 4.3–4.7 ppm). FT-IR verifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s stability and reactivity under varying pH conditions?

  • Methodological Answer : The fluoromethyl substituent enhances hydrolytic stability compared to non-fluorinated analogs. Stability studies in buffered solutions (pH 1–10) at 37°C for 24–72 hours, monitored by LC-MS, reveal minimal degradation at neutral pH. Acidic conditions (pH <3) may induce partial hydrolysis of the pyrrolidine ring, necessitating storage at −20°C in inert atmospheres .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral resolution via preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA/IB) or asymmetric catalysis using chiral ligands (e.g., BINAP) during pyrrolidine ring formation. Absolute configuration is determined by X-ray crystallography or comparison of experimental vs. calculated electronic circular dichroism (ECD) spectra .

Q. How can structure-activity relationship (SAR) studies optimize biological activity for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Systematic substitution at the pyrrolidine nitrogen or ethanone carbonyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bulky substituents (e.g., tert-butyl) is evaluated. In vitro assays (e.g., enzyme inhibition, cellular uptake) paired with molecular docking (e.g., AutoDock Vina) identify critical interactions. For example, fluoromethyl groups enhance membrane permeability in CNS-targeted analogs .

Q. How are contradictions in reported bioactivity data resolved for structurally similar fluorinated compounds?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). Meta-analyses of IC₅₀ values across studies, normalized to internal controls (e.g., staurosporine for kinase inhibition), are performed. Orthogonal validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(fluoromethyl)pyrrolidin-1-yl)ethan-1-one

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